Pentetate(3-)

Description

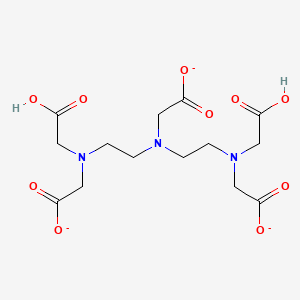

Pentetate(3-), derived from pentetic acid (diethylenetriamine pentaacetic acid, DTPA), is a triply deprotonated polyaminocarboxylate ligand with the formula $ \text{C}{14}\text{H}{18}\text{N}3\text{O}{10}^{3-} $. It is a potent chelating agent capable of forming stable complexes with divalent and trivalent metal ions, including transition metals and lanthanides . Its structure comprises three amine groups and five carboxylate groups, enabling octadentate coordination, which enhances its affinity for heavy metals compared to simpler chelators like EDTA .

Pentetate(3-) is commonly utilized in sodium salt forms, such as pentasodium pentetate (cosmetics) and pentetate calcium/zinc trisodium (medical chelation therapy). In industrial and cosmetic applications, it prevents metal-induced degradation of products by sequestering impurities like calcium and iron . Medically, it is critical for treating internal radioactive contamination (e.g., plutonium, americium) and as a radiopharmaceutical carrier (e.g., technetium-99m) .

Propriétés

Formule moléculaire |

C14H20N3O10-3 |

|---|---|

Poids moléculaire |

390.32 g/mol |

Nom IUPAC |

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-3 |

Clé InChI |

QPCDCPDFJACHGM-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-] |

SMILES canonique |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pentetate Calcium Trisodium (Ca-DTPA)

- Structure : $ \text{Na}_3[\text{CaDTPA}] $

- Applications : First-line treatment for acute internal radioactive contamination (plutonium, americium) due to its high affinity for trivalent actinides over calcium .

- Pharmacokinetics: Poor gastrointestinal absorption (~5% orally); administered via inhalation or intravenous routes. Urinary excretion of radionuclides increases 12–100x post-administration .

- Toxicity : Higher risk of trace metal depletion (e.g., zinc, manganese) and renal toxicity compared to Zn-DTPA .

Pentetate Zinc Trisodium (Zn-DTPA)

- Structure : $ \text{Na}_3[\text{ZnDTPA}] $

- Applications : Maintenance therapy after initial Ca-DTPA dose; preferred for prolonged use due to lower toxicity .

- Efficacy : Comparable radionuclide excretion rates to Ca-DTPA but with reduced side effects. Zinc’s lower binding affinity allows DTPA to preferentially chelate heavier metals .

Technetium Tc 99m Pentetate

- Structure : $ [^{99m}\text{Tc}(\text{DTPA})]^{n-} $ (radiopharmaceutical complex)

- Applications: Diagnostic imaging for renal function, blood-brain barrier integrity, and gastrointestinal motility. Renal scintigraphy shows >90% accuracy in detecting obstructions .

- Pharmacology : Rapid renal clearance (half-life ~1.5 hours); low radiation exposure (effective dose ~0.02 mSv/MBq) .

EDTA (Ethylenediaminetetraacetic Acid)

- Structure : Tetradentate ligand with four carboxylates.

- Comparison :

Comparative Data Table

Research Findings and Clinical Insights

- Efficacy : In a U.S. registry study (n=268), Ca-DTPA increased urinary plutonium excretion by 50–100x within 24 hours. Zn-DTPA maintained similar efficacy over years with fewer adverse events .

- Imaging : Tc-99m Pentetate’s renal clearance correlates with glomerular filtration rate (GFR), making it a gold standard for renal imaging .

- Cosmetics : Pentasodium pentetate enhances shelf-life in shampoos and dyes by sequestering Ca²⁺/Mg²⁺ at 0.1–1.0% concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.